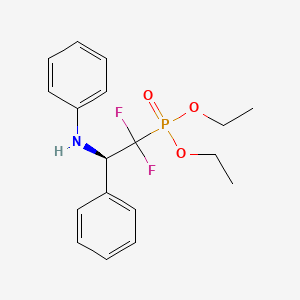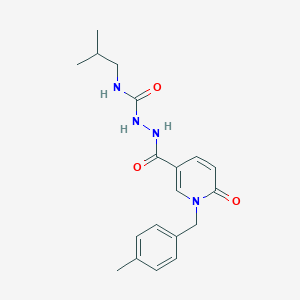
3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A3 Adenosine Receptor Agonists : A study by Baraldi et al. (2004) explored the synthesis of a series of compounds related to the query compound, focusing on their affinity for the human A3 adenosine receptor subtype. These compounds showed good selectivity and nanomolar range affinity for this receptor, highlighting their potential in therapeutic applications targeting the A3 adenosine receptor (Baraldi et al., 2004).
TRPV1 Antagonists for Analgesic Efficacy : Ha et al. (2013) synthesized a series of 2-thio pyridine C-region analogues of the query compound and investigated their role as hTRPV1 antagonists. The study found potent TRPV1 antagonism and potential analgesic effects in a rat neuropathic pain model (Ha et al., 2013).
Drug Metabolism and Biocatalysis
- Metabolite Production Using Actinoplanes missouriensis : Zmijewski et al. (2006) discussed the application of biocatalysis in drug metabolism, specifically for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach is significant for understanding the metabolic pathways and potential effects of similar compounds (Zmijewski et al., 2006).
Anticancer and Radiosensitizing Evaluation
- Novel Sulfonamide Derivatives : Ghorab et al. (2015) synthesized novel sulfonamide derivatives, incorporating elements similar to the query compound, and evaluated their anticancer and radiosensitizing properties. Some of these compounds showed higher activity than doxorubicin, a commonly used chemotherapeutic agent (Ghorab et al., 2015).
Other Relevant Studies
Antibacterial Activity : Ajani et al. (2012) synthesized sulfonamide compounds and tested their antibacterial activity. This research suggests potential applications of similar compounds in combating bacterial infections (Ajani et al., 2012).
Anion Recognition : Kavallieratos et al. (1999) investigated the use of disulfonamides in anion recognition, a field relevant to the structural functionality of the query compound. Their findings could provide insights into the chemical interactions and potential applications in analytical chemistry (Kavallieratos et al., 1999).
Propiedades
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-4-2-6-18(12-15)28(25,26)23-10-7-19(24)22-13-16-5-3-9-21-20(16)17-8-11-27-14-17/h2-6,8-9,11-12,14,23H,7,10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLJASJEOLKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



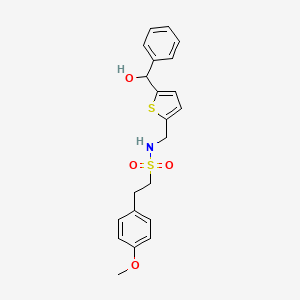
![(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2966730.png)
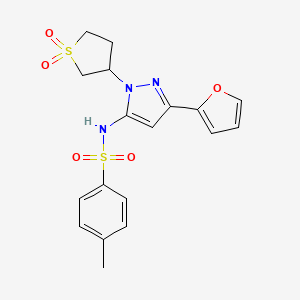
![8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966732.png)
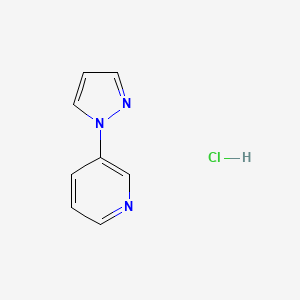

![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2966736.png)
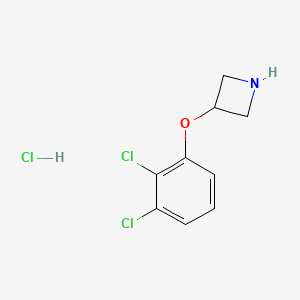
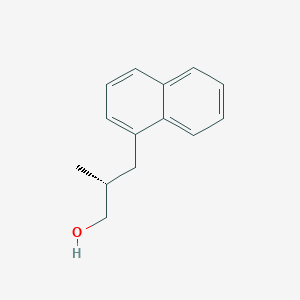
![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2966740.png)
